5-Fluoro-2-(2-fluorophenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(2-fluorophenyl)nicotinic acid is an organic compound with the molecular formula C₁₂H₈FNO₂ It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 2 of the nicotinic acid ring are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of aniline derivatives followed by thermal decomposition to introduce the fluorine atoms . Another approach involves the use of fluorinated starting materials, such as 2-amino-5-fluoropyridine, which can be further functionalized to obtain the desired product .
Industrial Production Methods
Industrial production of 5-Fluoro-2-(2-fluorophenyl)nicotinic acid may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The process typically requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound.
Scientific Research Applications
5-Fluoro-2-(2-fluorophenyl)nicotinic acid has several scientific research applications:
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Fluorine’s high electronegativity and small size allow it to form strong interactions with hydrogen bond donors and acceptors in the target molecules, thereby modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitroaniline:
5-Fluoronicotinic acid: A closely related compound used in pharmaceuticals and agrochemicals.
Fluorinated pyridines: A class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
5-Fluoro-2-(2-fluorophenyl)nicotinic acid is unique due to its dual fluorination at specific positions on the nicotinic acid ring. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications, particularly in drug design and materials science .
Properties
IUPAC Name |
5-fluoro-2-(2-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-7-5-9(12(16)17)11(15-6-7)8-3-1-2-4-10(8)14/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLKWBXWNBLXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=N2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.